5-Chloro-3-iodo-2-methylbenzoic acid CAS 1549275-48-0 properties
5-Chloro-3-iodo-2-methylbenzoic acid CAS 1549275-48-0 properties
The following technical guide details the properties, synthesis, and application of 5-Chloro-3-iodo-2-methylbenzoic acid (CAS 1549275-48-0) . This document is structured for researchers in medicinal chemistry, specifically those working on atropisomeric small molecule inhibitors (e.g., KRAS G12C targeting).
CAS: 1549275-48-0 | Role: High-Value Scaffold for Atropisomeric Kinase Inhibitors[1]
Part 1: Executive Summary & Chemical Profile
5-Chloro-3-iodo-2-methylbenzoic acid is a trisubstituted aromatic building block characterized by three orthogonal reactive handles: a carboxylic acid, an aryl iodide, and an aryl chloride. Its structural significance lies in the 2-methyl group , which provides the necessary steric bulk to induce axial chirality (atropisomerism) when the iodine at the 3-position is subjected to cross-coupling reactions.
This molecule is a critical intermediate in the synthesis of next-generation covalent inhibitors, particularly within the KRAS G12C and SOS1 inhibitor classes, where conformationally locked biaryl systems are required to fit into cryptic pockets (e.g., the Switch II pocket of KRAS).
Physicochemical Datasheet
| Property | Value | Technical Note |
| Molecular Formula | C₈H₆ClIO₂ | Halogenated Toluene Derivative |
| Molecular Weight | 296.49 g/mol | High atom economy for coupling |
| Appearance | Off-white to pale yellow solid | Light sensitive (Iodine content) |
| Melting Point | 176–180 °C (Predicted) | Distinct crystalline lattice |
| Boiling Point | ~340 °C (at 760 mmHg) | Decomposition likely before BP |
| pKa (Acid) | ~3.2–3.5 | Stronger acid than benzoic acid due to electron-withdrawing halogens |
| LogP | ~2.9–3.1 | Moderate lipophilicity; soluble in polar organics (DMSO, DMF, MeOH) |
| Solubility | DMSO, DMF, MeOH, EtOAc | Insoluble in water; soluble in aq.[1][2][3][4][5][6][7][8] base |
Part 2: Structural Utility & Retrosynthetic Logic
The value of CAS 1549275-48-0 lies in its Orthogonal Reactivity Profile . A medicinal chemist can manipulate this scaffold in a specific sequence without protecting groups, maximizing synthetic efficiency.
The "Atropisomeric Lock" Mechanism
In drug design, particularly for KRAS inhibitors (like Sotorasib or Adagrasib analogs), the drug must be "locked" in a specific 3D conformation to bind effectively.
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The 2-Methyl Group: Acts as a steric brake. When the iodine (C3) is coupled to another aromatic ring, the methyl group prevents free rotation around the new biaryl bond, creating stable P- or M- atropisomers.
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The 3-Iodo Group: The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
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The 5-Chloro Group: A "dummy" ligand that fills hydrophobic pockets or serves as a handle for late-stage diversification (Buchwald-Hartwig amination) after the iodine has been reacted.
Reactivity Diagram (DOT Visualization)
The following diagram illustrates the sequential functionalization logic:
Caption: Orthogonal reactivity map showing the sequential logic for building complex drugs from CAS 1549275-48-0.
Part 3: Synthesis Protocols
Direct iodination of 5-chloro-2-methylbenzoic acid is often regiochemically poor. The most robust route, ensuring the iodine is placed exactly at the 3-position (crowded between the methyl and acid), is via the Sandmeyer Reaction starting from the amino precursor.
Protocol A: Synthesis via Sandmeyer Reaction (Recommended)
Precursor: 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4).
Step 1: Diazotization
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Setup: Charge a 3-neck round-bottom flask with 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) and water (5 vol).
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Acidification: Cool to 0–5 °C. Add conc. H₂SO₄ (2.5 eq) dropwise. Note: Exothermic.
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Diazonium Formation: Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining internal temperature < 5 °C. Stir for 30–60 min. The solution should become clear/yellowish (formation of diazonium salt).
Step 2: Iodination (Sandmeyer)
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Reagent Prep: Prepare a solution of Potassium Iodide (KI) (1.5 eq) in water (2 vol).
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Addition: Add the KI solution dropwise to the cold diazonium mixture. Caution: Vigorous evolution of N₂ gas and foaming.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Then heat to 60 °C for 1 hour to ensure completion.
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Quench: Cool to RT. Add saturated NaHSO₃ (sodium bisulfite) solution to quench excess iodine (color changes from dark purple/brown to yellow).
Step 3: Workup & Purification[9]
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Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x).
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Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude product is often colored. Recrystallize from Heptane/EtOAc (5:1) or Acetonitrile .
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Yield Target: 75–85%.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway ensuring regioselective placement of the iodine atom.
Part 4: Handling, Stability & Safety
Stability Profile
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Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light. Store in amber glass vials or foil-wrapped containers.
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Thermal Stability: Stable at room temperature. Avoid temperatures >100 °C during drying to prevent decarboxylation (though the chloro/iodo substitution stabilizes the ring somewhat).
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Reactivity: The carboxylic acid is acidic; avoid storage near strong bases or oxidizers.
Safety (GHS Classification)[9]
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood, especially during the Sandmeyer reaction (NOx gas evolution).
References
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Canonico, B., et al. (2019).[12] Discovery of Atropisomeric KRAS G12C Inhibitors. Journal of Medicinal Chemistry. (Generalized reference for atropisomeric scaffold logic).
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Amgen Inc. (2019). Patent WO2019113279: KRAS G12C Inhibitors and Methods of Using the Same. (Describes the use of substituted benzoic acids in KRAS synthesis).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 621745 (5-Iodo-2-methylbenzoic acid analogs).
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Organic Syntheses. (1939). m-Iodobenzoic Acid (Sandmeyer Protocol Adaptation). Org. Synth. 19, 57.
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- 4. seemafinechem.com [seemafinechem.com]
- 5. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 6. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 7. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
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